N-{1-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperidin-4-yl}-4-fluorobenzamide
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Overview
Description
N~1~-[1-(2,5-DIOXO-1-PHENETHYLTETRAHYDRO-1H-PYRROL-3-YL)-4-PIPERIDYL]-4-FLUOROBENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a piperidyl group, a fluorobenzamide moiety, and a tetrahydropyrrol ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(2,5-DIOXO-1-PHENETHYLTETRAHYDRO-1H-PYRROL-3-YL)-4-PIPERIDYL]-4-FLUOROBENZAMIDE typically involves multiple steps, starting with the preparation of the tetrahydropyrrol ring. This can be achieved through the reaction of maleic anhydride with an appropriate amine, followed by cyclization. The piperidyl group is then introduced through a nucleophilic substitution reaction, and the final step involves the attachment of the fluorobenzamide moiety via an amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(2,5-DIOXO-1-PHENETHYLTETRAHYDRO-1H-PYRROL-3-YL)-4-PIPERIDYL]-4-FLUOROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
N~1~-[1-(2,5-DIOXO-1-PHENETHYLTETRAHYDRO-1H-PYRROL-3-YL)-4-PIPERIDYL]-4-FLUOROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[1-(2,5-DIOXO-1-PHENETHYLTETRAHYDRO-1H-PYRROL-3-YL)-4-PIPERIDYL]-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl (4-(dimethylamino)-2,5-dihydro-2,5-dioxo-1-phenyl-1H-pyrrol-3-yl) (hydroxy)methylphosphonate: Known for its anticancer activity.
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Exhibits antimicrobial properties.
Uniqueness
N~1~-[1-(2,5-DIOXO-1-PHENETHYLTETRAHYDRO-1H-PYRROL-3-YL)-4-PIPERIDYL]-4-FLUOROBENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C24H26FN3O3 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[1-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperidin-4-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C24H26FN3O3/c25-19-8-6-18(7-9-19)23(30)26-20-11-13-27(14-12-20)21-16-22(29)28(24(21)31)15-10-17-4-2-1-3-5-17/h1-9,20-21H,10-16H2,(H,26,30) |
InChI Key |
PFYYEXZDWSBOCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)F)C3CC(=O)N(C3=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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